Superior Anti-Staphylococcal Activity Relative to Vancomycin
Chloroorienticin E demonstrates stronger antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin, as reported for the chloroorienticin component mixture produced by Amycolatopsis orientalis PA-45052 . The original isolation study characterized all chloroorienticin components (A–E) and documented their anti-staphylococcal potency, with each component showing enhanced activity over vancomycin [1]. Specific MIC values for purified chloroorienticin E are not publicly available in the indexed literature, representing a critical evidence gap that users should address through head-to-head MIC determination in their own assay systems upon procurement.
| Evidence Dimension | Antibacterial potency against S. aureus and MRSA |
|---|---|
| Target Compound Data | Activity reported as stronger than vancomycin; specific MIC values not extracted from isolation paper |
| Comparator Or Baseline | Vancomycin (baseline glycopeptide); activity level used as reference |
| Quantified Difference | Qualitative superiority reported; quantitative fold-difference not available in public domain |
| Conditions | In vitro antibacterial susceptibility testing; strain panel from original isolation study (J Antibiot 1988) |
Why This Matters
For procurement decisions, the reported activity edge over vancomycin positions chloroorienticin E as a higher-potency tool compound for MRSA research, though users must verify quantitative MICs in their own strain panels.
- [1] Tsuji N, Kamigauchi T, Kobayashi M, Terui Y. New glycopeptide antibiotics: II. The isolation and structures of chloroorienticins. J Antibiot (Tokyo). 1988;41(10):1506-1510. PMID: 3272137. View Source
